3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with a phenethyl group at position 3 and a phenylsulfonyl substituent at position 7. The spiro[4.5]decane scaffold confers structural rigidity, which is advantageous for target selectivity in drug design .
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-19-21(22-20(26)24(19)14-11-17-7-3-1-4-8-17)12-15-23(16-13-21)29(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCGAPEMFGBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of a phenethylamine derivative with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting differences in substituents, synthetic yields, and biological activities:
Key Observations:
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., phenylsulfonyl, chloro-pyridinyl) enhance metabolic stability and target affinity. For example, pyridinyl-substituted derivatives exhibit potent PHD2 inhibition (IC₅₀ ~50 nM) .
- Piperazine-containing analogs (e.g., compound 14) demonstrate serotonin receptor selectivity, suggesting divergent therapeutic applications .
Synthetic Efficiency :
- Microwave-assisted synthesis improves yields (e.g., 32% for pyridinyl derivatives) compared to traditional methods .
- Benzyl-substituted analogs are synthesized in quantitative yields via hydrogenation, serving as key intermediates .
The phenylsulfonyl group in the target compound may reduce solubility compared to hydroxylated analogs but improve proteolytic resistance.
Therapeutic Applications: PHD inhibitors (e.g., ) are promising for anemia treatment by stabilizing hypoxia-inducible factors (HIFs). Piperazine derivatives (e.g., ) may target neuropsychiatric disorders due to structural similarity to known CNS drugs.
Biological Activity
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. This compound has garnered attention due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a bicyclic system linked through a single atom. The presence of a phenylsulfonyl group enhances its chemical reactivity and potential biological interactions.
Structural Formula
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 366.46 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds in the triazaspiro class can act as inhibitors of prolyl hydroxylase enzymes (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased levels of erythropoietin (EPO), suggesting therapeutic potential for treating anemia and other hypoxic conditions .
Enzyme Inhibition
Studies have shown that 1,3,8-triazaspiro[4.5]decane-2,4-diones can serve as pan-inhibitors of the PHD family. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Case Studies
- Efficacy in Anemia Treatment : A study explored the efficacy of triazaspiro compounds in upregulating EPO levels in preclinical models. The results indicated a significant increase in EPO production following treatment with these compounds, highlighting their potential use in anemia therapies .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of related compounds within the same structural class. These studies demonstrated that certain derivatives could inhibit lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune responses .
Research Findings
Recent research has focused on optimizing the pharmacokinetic (PK) profiles of these compounds to enhance their therapeutic efficacy while minimizing side effects. Structural modifications have been systematically introduced to improve selectivity for target enzymes and reduce off-target effects .
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| PHD Inhibition | Significant upregulation of EPO levels |
| Anti-inflammatory effects | Inhibition of LFA-1 leading to reduced inflammation |
| Structural optimization | Improved selectivity and reduced side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
